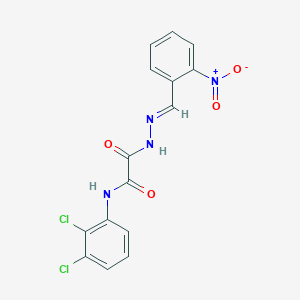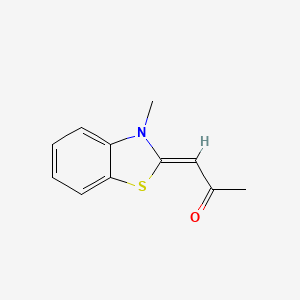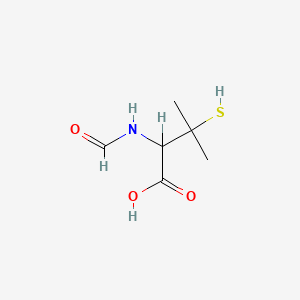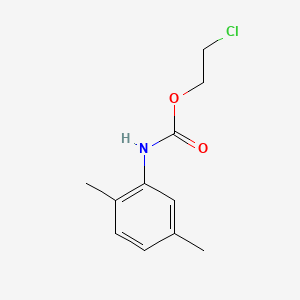
2-Chloroethyl 2,5-dimethylphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 2,5-dimethylphenylcarbamate is a chemical compound with the molecular formula C11H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloroethyl group and a dimethylphenylcarbamate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,5-dimethylphenylcarbamate typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2,5-Dimethylphenyl isocyanate+2-Chloroethanol→2-Chloroethyl 2,5-dimethylphenylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 2,5-dimethylphenylcarbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Acids and Bases: Hydrolysis reactions can be catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidizing and Reducing Agents: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used in relevant reactions.
Major Products
The major products formed from these reactions include substituted carbamates, amines, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethyl 2,5-dimethylphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 2,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The carbamate moiety can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl 2,5-dimethoxyphenylcarbamate
- 2-Chloroethyl 2,6-diethylphenylcarbamate
- 2-Chloroethyl 2,5-dichlorophenylcarbamate
Uniqueness
2-Chloroethyl 2,5-dimethylphenylcarbamate is unique due to the presence of both chloroethyl and dimethylphenyl groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56961-12-7 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloroethyl N-(2,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-4-9(2)10(7-8)13-11(14)15-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
SWEUILAIGJXZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




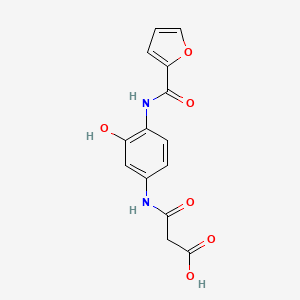
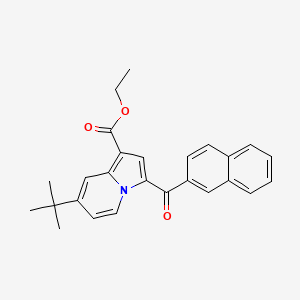

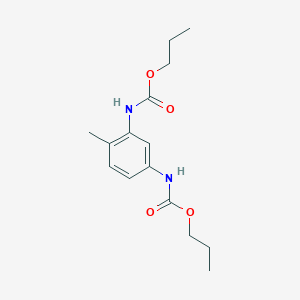
![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)

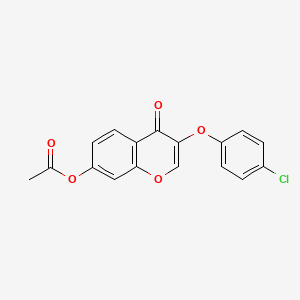
![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
